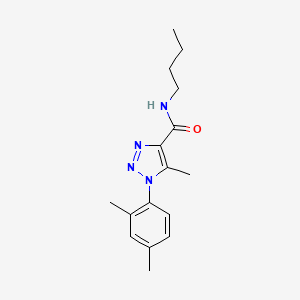
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BDMC is a triazole compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and survival. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by activating caspases and increasing the expression of Bax, a pro-apoptotic protein. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In addition, N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations may affect its efficacy in vivo and limit its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One direction is to improve its pharmacokinetic properties and bioavailability, which may enhance its efficacy in vivo. Another direction is to study its potential applications in combination with other anticancer drugs, which may enhance its anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in the treatment of cancer and other diseases, but further studies are needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicine, particularly in cancer treatment. Studies have shown that N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has anticancer properties and can induce apoptosis in cancer cells. N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, N-butyl-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butyl-1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-9-17-16(21)15-13(4)20(19-18-15)14-8-7-11(2)10-12(14)3/h7-8,10H,5-6,9H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDVUWVLRVOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4436793.png)

![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)
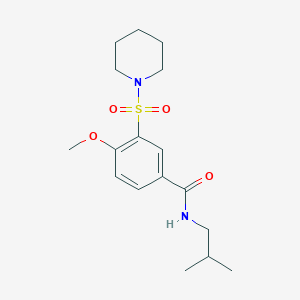
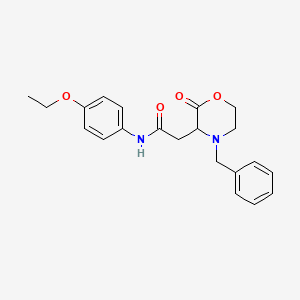
![4-[3-(4-tert-butylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436829.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)
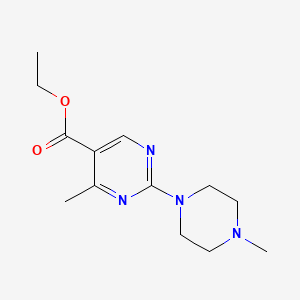
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4436857.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4436864.png)
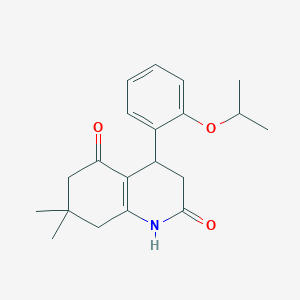
![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)